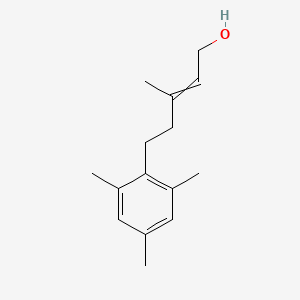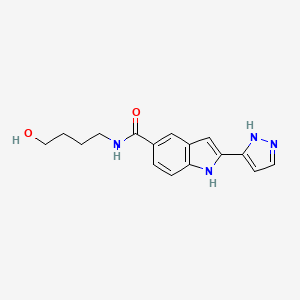![molecular formula C26H26N2 B14213357 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- CAS No. 827015-04-3](/img/structure/B14213357.png)
1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a phenyl group at the 2-position and a 4-phenyl-1-piperidinylmethyl group at the 3-position of the indole ring, making it a unique and versatile molecule in various scientific fields.
Métodos De Preparación
The synthesis of 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated processes to ensure high yield and purity .
Análisis De Reacciones Químicas
1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, including serotonin receptors, which play a role in mood regulation and other neurological functions. The phenyl and piperidinylmethyl groups contribute to the compound’s binding affinity and specificity for these targets, leading to its observed biological effects .
Comparación Con Compuestos Similares
1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- can be compared with other indole derivatives, such as:
1H-Indole, 3-methyl-2-phenyl-: This compound has a methyl group at the 3-position instead of the piperidinylmethyl group, resulting in different chemical and biological properties.
1H-Indole, 2-phenyl-: Lacks the piperidinylmethyl group, making it less complex and potentially less versatile in certain applications.
1H-Indole-3-carbaldehyde derivatives: These compounds have an aldehyde group at the 3-position, which can undergo different reactions compared to the piperidinylmethyl group.
The uniqueness of 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
827015-04-3 |
|---|---|
Fórmula molecular |
C26H26N2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2-phenyl-3-[(4-phenylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C26H26N2/c1-3-9-20(10-4-1)21-15-17-28(18-16-21)19-24-23-13-7-8-14-25(23)27-26(24)22-11-5-2-6-12-22/h1-14,21,27H,15-19H2 |
Clave InChI |
SGXBFYFHYKTRKL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=CC=C2)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213274.png)

![(2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B14213282.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-tryptophyl-L-leucine](/img/structure/B14213301.png)

![Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]-](/img/structure/B14213306.png)
![4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine](/img/structure/B14213308.png)


![2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)-](/img/structure/B14213321.png)



![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide](/img/structure/B14213349.png)
